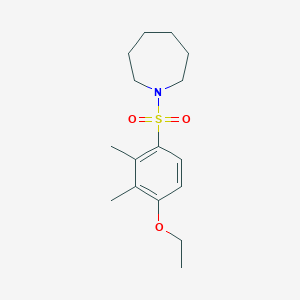
1-(4-Chloro-3-propoxybenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-propoxybenzenesulfonyl)azepane is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder with a molecular weight of 381.89 g/mol. This compound has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
1-(4-Chloro-3-propoxybenzenesulfonyl)azepane works by binding to the active site of the target enzyme and inhibiting its activity. This leads to a decrease in the concentration of the enzyme's substrate, which in turn, affects the physiological process in which the enzyme is involved.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Chloro-3-propoxybenzenesulfonyl)azepane has various biochemical and physiological effects. It has been found to exhibit anti-cancer, anti-epileptic, and anti-glaucoma activities. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Chloro-3-propoxybenzenesulfonyl)azepane in lab experiments is its high potency and selectivity. It exhibits potent inhibitory activity against the target enzymes, which makes it an ideal tool for studying the physiological processes in which these enzymes are involved. However, one of the limitations of using this compound is its toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(4-Chloro-3-propoxybenzenesulfonyl)azepane. One of the areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, epilepsy, and glaucoma. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the development of new analogs of this compound with improved potency and selectivity. This can lead to the discovery of new therapeutic agents with better efficacy and fewer side effects.
Synthesis Methods
The synthesis of 1-(4-Chloro-3-propoxybenzenesulfonyl)azepane involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield and purity.
Scientific Research Applications
1-(4-Chloro-3-propoxybenzenesulfonyl)azepane has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent inhibitory activity against various enzymes, such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various physiological processes and are implicated in several diseases, such as cancer, epilepsy, and glaucoma.
properties
Molecular Formula |
C15H22ClNO3S |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C15H22ClNO3S/c1-2-11-20-15-12-13(7-8-14(15)16)21(18,19)17-9-5-3-4-6-10-17/h7-8,12H,2-6,9-11H2,1H3 |
InChI Key |
RJRJIHRICDOHSJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
